molecular formula C8H20Cl2N2 B8226373 N,1-Diethylpyrrolidin-3-amine dihydrochloride

N,1-Diethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B8226373
M. Wt: 215.16 g/mol
InChI Key: MHOAFIKFIXTDHQ-UHFFFAOYSA-N
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Description

N,1-Diethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol. It is a heterocyclic amine, specifically a pyrrolidine derivative, and is often used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Diethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine with diethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N,1-Diethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

N,1-Diethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,1-Diethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved may include modulation of signal transduction, alteration of enzyme activity, or changes in receptor binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylpyrrolidin-3-amine: A closely related compound with similar chemical properties.

    N,N-Dimethylpyrrolidin-3-amine: Another pyrrolidine derivative with different alkyl groups.

    N,N-Diethylpiperidin-3-amine: A piperidine analog with similar functional groups.

Uniqueness

N,1-Diethylpyrrolidin-3-amine dihydrochloride is unique due to its specific diethylamino substitution on the pyrrolidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N,1-diethylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-3-9-8-5-6-10(4-2)7-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOAFIKFIXTDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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